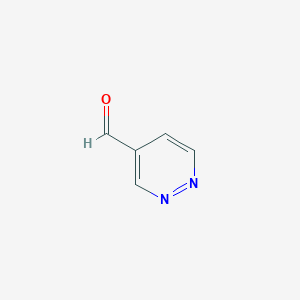

Pyridazine-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-1-2-6-7-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORCBQGFKOHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515074 | |

| Record name | Pyridazine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50901-42-3 | |

| Record name | Pyridazine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridazine-4-carbaldehyde: Technical Monograph on Synthesis & Medicinal Utility

[1]

CAS Number: 50901-42-3 Molecular Formula: C₅H₄N₂O Molecular Weight: 108.10 g/mol [1][2][3][4]

Executive Summary

Pyridazine-4-carbaldehyde (CAS 50901-42-3) is a critical heterocyclic intermediate in modern medicinal chemistry.[1][2] Unlike its more common pyridine analogs, the pyridazine core possesses a unique 1,2-diazine motif that imparts distinct physiochemical properties—specifically, lower lipophilicity (logP) and increased polar surface area (PSA). These characteristics make it a "privileged scaffold" for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and CNS-penetrant therapeutics where solubility and metabolic stability are paramount.[1]

This guide serves as an operational manual for the synthesis, handling, and application of this compound, moving beyond basic datasheet parameters to provide actionable, field-tested protocols.

Physiochemical Profile & Stability[1]

| Property | Value | Technical Note |

| Appearance | Yellow to brownish solid | Darkens upon oxidation/polymerization.[1] |

| Melting Point | 69–71 °C | Sharp MP indicates high purity; broad range suggests acid contamination.[1] |

| Boiling Point | ~208 °C (Predicted) | Rarely distilled; purification via column chromatography is preferred.[1] |

| Solubility | DMSO, MeOH, DCM | Moderate water solubility due to the diazine nitrogens. |

| pKa | ~0.83 (Conjugate acid) | The ring is highly electron-deficient; the aldehyde is susceptible to hydration.[1] |

| Storage | -20°C, Inert Gas | Critical: Store under Argon/Nitrogen. Highly susceptible to aerobic oxidation to Pyridazine-4-carboxylic acid.[1] |

Synthetic Routes & Mechanistic Insight

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridazine ring, which makes direct formylation (e.g., Vilsmeier-Haack) difficult.[1] Two primary routes exist: the Direct Oxidation (classic, lower yield) and the Oxidative Cleavage of Styryl Intermediates (superior purity).

Method A: Oxidative Cleavage of 4-Styrylpyridazine (Recommended)

Rationale: This 2-step protocol avoids the over-oxidation often seen with SeO₂ and yields a cleaner product suitable for GMP-like workflows.[1]

Step 1: Condensation

Reagents: 4-Methylpyridazine, Benzaldehyde, Acetic Anhydride (or ZnCl₂).[1] Mechanism: The methyl group at C4 is sufficiently acidic (activated by the electron-withdrawing ring) to undergo Knoevenagel-type condensation.[1]

Step 2: Oxidative Cleavage (Lemieux-Johnson)

Reagents: OsO₄ (cat.), NaIO₄, THF/Water. Mechanism: Osmium tetroxide dihydroxylates the alkene; periodate cleaves the diol to release the aldehyde.

Protocol: Step-by-Step

-

Condensation: Dissolve 4-methylpyridazine (10 mmol) and benzaldehyde (12 mmol) in Acetic Anhydride (5 mL). Reflux for 4-6 hours.

-

Workup: Pour into ice water, neutralize with Na₂CO₃. Filter the precipitate (4-styrylpyridazine).[1] Recrystallize from EtOH.

-

Cleavage: Dissolve 4-styrylpyridazine (5 mmol) in THF:H₂O (2:1, 30 mL).

-

Catalyst Addition: Add OsO₄ (2.5 mol% in t-BuOH). Stir for 5 mins.

-

Oxidant Addition: Add NaIO₄ (15 mmol) portion-wise over 30 mins. The reaction turns a milky white/beige.

-

Quench: After 4 hours, quench with saturated Na₂S₂O₃ (removes Os and I species).

-

Extraction: Extract with DCM (3x). Wash organic layer with brine.

-

Purification: Flash chromatography (EtOAc/Hexane gradient). The aldehyde elutes after any remaining alkene.

Visualization: Synthetic Pathway

Figure 1: The oxidative cleavage route ensures high fidelity by utilizing a stable styryl intermediate, preventing ring degradation common in direct oxidation.[1]

Reactivity Landscape & Drug Discovery Applications

This compound is not merely a passive building block; it is a "chemical chameleon" capable of diverse transformations.

Reductive Amination (Scaffold Hopping)

The aldehyde is the primary handle for introducing amine-based pharmacophores.[1]

-

Protocol: React with primary amine in MeOH/DCM with NaBH(OAc)₃.

-

Note: The pyridazine nitrogens can coordinate to Boron, sometimes requiring excess reducing agent.

Heterocycle Construction

Condensation with hydrazines or amidines yields fused bicyclic systems (e.g., phthalazine analogs) often used in oncology (PARP inhibitors).

C-H Activation Suitability

The C3 and C6 positions of the pyridazine ring are susceptible to Minisci-type radical alkylations, allowing for "late-stage functionalization" of the core scaffold after the aldehyde has been derivatized.[1]

Visualization: Reactivity Map

Figure 2: The aldehyde at C4 serves as a versatile divergent point for library generation, accessing amines, acids, and fused systems.[1]

Handling & Safety Protocols

Stability Warning

This compound is auto-oxidative .[1] Upon exposure to air, it slowly converts to the carboxylic acid (white solid).

-

QC Check: If the yellow solid has white specks, check ¹H NMR. The aldehyde proton appears at ~10.1 ppm; the acid lacks this and will shift ring protons downfield.

Toxicology[4]

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Specific Hazard: Pyridazines are potential metabolic inhibitors (can interfere with Vitamin B6 metabolism).[1] Handle with double nitrile gloves and work exclusively in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13011721, this compound.[1] Retrieved from [Link][1]

-

Heinisch, G., & Frank, H. (1990). Pyridazines.[5][6] LIII. Synthesis of substituted pyridazine-4-carbaldehydes. Monatshefte für Chemie, 121, 533–537. (Seminal work on styryl cleavage method).

- Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazines as privileged scaffolds).

-

Thieme Chemistry. Science of Synthesis: Pyridazines.[5] (Detailed review of heteroaromatic aldehyde synthesis).

Sources

- 1. 872-85-5|4-Pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. 50901-42-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C5H4N2O | CID 13011721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pyridazine-4-carbaldehyde

Topic: Pyridazine-4-carbaldehyde molecular weight Content Type: An in-depth technical guide or whitepaper.

Physicochemical Profiling, Synthetic Methodologies, and Medicinal Utility

Executive Summary

This compound (CAS: 50901-42-3) is a critical heterocyclic building block in modern medicinal chemistry.[1] Distinguished by its electron-deficient 1,2-diazine core, this molecule serves as a high-value scaffold for fragment-based drug discovery (FBDD). Its aldehyde functionality acts as a versatile "warhead" for covalent tethering or as a precursor for generating diverse heterocycles.

Unlike its pyridine analogs, the pyridazine ring imparts unique physicochemical properties—specifically lowered lipophilicity (LogP) and increased aqueous solubility—making it a strategic bioisostere for phenyl and pyridine rings in lead optimization.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 108.10 g/mol | Average mass for stoichiometry. |

| Exact Mass | 108.0324 Da | Monoisotopic mass for HRMS validation. |

| CAS Registry Number | 50901-42-3 | Primary identifier.[1][2][3] |

| Appearance | Solid / Pale Yellow Oil | Low melting point solid; often exists as an oil if slightly impure or hydrated. |

| Melting Point | ~84–86 °C | Varies by crystal form and purity; highly hygroscopic. |

| LogP (Predicted) | -0.4 to 0.2 | Significantly more polar than benzaldehyde (LogP ~1.48). |

| Topological PSA | 43 Ų | High polarity relative to size enhances solubility. |

Synthetic Methodologies

Synthesis of this compound is non-trivial due to the electron-deficient nature of the ring, which makes the aldehyde prone to oxidation (to the acid) or hydration (to the gem-diol). Below are two field-proven protocols.

Protocol A: Selenium Dioxide Oxidation (Direct Route)

Best for: Rapid access from commercially available 4-methylpyridazine.

Mechanism: Selenium dioxide (

Step-by-Step Protocol:

-

Reagents: Suspend 4-methylpyridazine (1.0 eq) and selenium dioxide (1.2 eq) in 1,4-dioxane (0.5 M concentration).

-

Reaction: Heat the mixture to reflux (101 °C) under an inert argon atmosphere for 4–6 hours. Monitor via TLC (active aldehyde spot stains with DNPH).

-

Filtration: Cool to room temperature. Filter through a pad of Celite to remove the black selenium metal precipitate.

-

Workup: Concentrate the filtrate under reduced pressure.

-

Purification: The residue is often a mixture of aldehyde and alcohol. Purify via flash column chromatography (SiO2) using a gradient of EtOAc in Hexanes (typically 30%

70% EtOAc).

Protocol B: Controlled Reduction of Methyl Ester (High Fidelity)

Best for: High-purity synthesis avoiding over-oxidation.

Mechanism: Selective reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the alcohol.

Step-by-Step Protocol:

-

Setup: Dissolve methyl pyridazine-4-carboxylate (1.0 eq) in anhydrous DCM or THF (0.2 M). Cool to -78 °C (dry ice/acetone bath).

-

Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C.

-

Quench: After 1 hour, quench carefully with methanol (excess) at -78 °C, followed by a saturated solution of Rochelle’s salt (potassium sodium tartrate).

-

Extraction: Allow the mixture to warm to room temperature and stir vigorously until the aluminum emulsion breaks (layers separate). Extract with DCM (3x).

-

Isolation: Dry organics over

, filter, and concentrate. The aldehyde is often pure enough for subsequent steps without chromatography.

Synthesis Workflow Diagram

Figure 1: Primary synthetic routes to this compound. The DIBAL-H route offers higher chemoselectivity.

Reactivity & Derivatization

The pyridazine ring is

Key Reactivity Patterns

-

Gem-Diol Formation: In aqueous media, the electron-withdrawing nitrogen atoms at positions 1 and 2 destabilize the carbonyl, shifting the equilibrium toward the hydrate (gem-diol). Implication: NMR spectra in

or wet DMSO may show a loss of the aldehyde proton (~10 ppm). -

Schiff Base Formation: Reacts rapidly with primary amines to form imines. This is the primary route for synthesizing pyridazine-based ligands.

-

Minisci Reaction: The protonated pyridazine ring is susceptible to nucleophilic radical attack (e.g., alkyl radicals generated from carboxylic acids/Ag+), typically occurring at the C3 or C6 positions, leaving the aldehyde intact if protected.

Reactivity Map

Figure 2: Divergent synthesis applications. The aldehyde serves as a linchpin for generating diverse chemical libraries.

Medicinal Chemistry Applications

1. Solubility Enhancement (The "Pyridazine Walk"): Replacing a phenyl or pyridine ring with a pyridazine ring typically lowers LogP by 1.0–2.0 units. This compound allows this substitution early in the synthetic sequence.

-

Example: In kinase inhibitors, replacing a benzaldehyde-derived core with a pyridazine core often improves metabolic stability and reduces plasma protein binding.

2. Fragment-Based Drug Discovery (FBDD): With a Molecular Weight of 108.10 , this molecule is an ideal "fragment."

-

Vectors: The C4-aldehyde allows growth in one vector, while the N1/N2 nitrogens can accept hydrogen bonds (H-bond acceptors), interacting with serine/threonine residues in active sites.

3. Covalent Inhibitors: While less common than acrylamides, the activated aldehyde can form reversible covalent bonds (Schiff bases) with active site lysine residues (Lys-NH2) in specific enzymes, acting as a covalent trap.

Safety & Stability

-

Oxidation Sensitivity: The aldehyde autoxidizes to Pyridazine-4-carboxylic acid upon prolonged exposure to air. Store under Nitrogen at -20 °C.

-

Hygroscopicity: Absorbs water to form the gem-diol. Store with desiccants.

-

Toxicity: Like many heteroaromatic aldehydes, it is a skin and eye irritant. Handle in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13011721, this compound. Retrieved from [Link]

-

Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives. Part 2. Synthesis and biological activity.[1][6][7] Progress in Medicinal Chemistry.

-

Maes, B. U. W., et al. (2002). Synthesis of pyridazines: A review of recent developments. Tetrahedron.[4] (Contextual grounding for SeO2 and Minisci protocols).

Sources

- 1. CAS 50901-42-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H4N2O | CID 13011721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 50901-42-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 6. biosynth.com [biosynth.com]

- 7. Pyridazine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Profile of Pyridazine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to Pyridazine-4-carbaldehyde: A Building Block of Interest

This compound, with the molecular formula C₅H₄N₂O, is a heterocyclic aromatic aldehyde.[3] The pyridazine ring, a diazine containing two adjacent nitrogen atoms, imparts unique electronic properties that are of significant interest in the design of novel therapeutic agents. The aldehyde functional group at the 4-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its presence in synthesized compounds.

Molecular Structure and Key Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | PubChem[3] |

| Molecular Weight | 108.10 g/mol | PubChem[3] |

| Exact Mass | 108.0324 u | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic proton and the three aromatic protons on the pyridazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - |

| H-3 | 9.3 - 9.5 | Doublet (d) | J3,5 ≈ 2.5 |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | J5,6 ≈ 5.0, J3,5 ≈ 2.5 |

| H-6 | 9.0 - 9.2 | Doublet (d) | J5,6 ≈ 5.0 |

Causality Behind Predicted Shifts and Couplings:

-

Aldehydic Proton (H-1): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring, hence its expected downfield shift in the 9.9 - 10.1 ppm region.

-

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridazine ring are also significantly deshielded due to the electronegativity of the two nitrogen atoms. H-3 and H-6, being in the alpha position to the nitrogen atoms, are expected to resonate at a lower field compared to H-5.

-

Coupling Constants: The observed coupling patterns arise from through-bond interactions between neighboring protons. The ortho-coupling between H-5 and H-6 (J5,6) is expected to be around 5.0 Hz. The meta-coupling between H-3 and H-5 (J3,5) will be smaller, around 2.5 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-4 | 135 - 140 |

| C-3 | 155 - 160 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

Rationale for Chemical Shift Predictions:

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom, resulting in a chemical shift in the 190-195 ppm range.

-

Aromatic Carbons: The carbons of the pyridazine ring exhibit a wide range of chemical shifts. The carbons adjacent to the nitrogen atoms (C-3 and C-6) are expected to be the most downfield among the ring carbons. The carbon bearing the aldehyde group (C-4) will also be significantly deshielded.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2850-2750 | C-H stretch (aldehyde) | Medium, often two bands |

| 1710-1690 | C=O stretch (aromatic aldehyde) | Strong |

| 1600-1550 | C=N, C=C stretch (aromatic ring) | Medium to Strong |

| 1480-1400 | C-H bend (in-plane) | Medium |

| 900-650 | C-H bend (out-of-plane) | Strong |

Interpretation of Key Bands:

-

C=O Stretch: The most characteristic absorption will be the strong C=O stretching band, expected around 1700 cm⁻¹. Its position is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic pyridazine ring.

-

Aldehydic C-H Stretch: A pair of medium intensity bands between 2850 and 2750 cm⁻¹ is a hallmark of an aldehyde. The lower frequency band is particularly diagnostic.

-

Aromatic Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring will appear in the 1600-1550 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) can provide further structural information.

Experimental Protocol for FTIR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

-

Sample Application:

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is usually 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound, which is 108.10 g/mol .[3] High-resolution mass spectrometry (HRMS) would provide the exact mass of 108.0324, confirming the elemental composition of C₅H₄N₂O.[3]

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 u), which would result in a fragment ion at m/z 80. This fragment corresponds to the pyridazine radical cation.

-

Loss of H•: Loss of the aldehydic hydrogen radical (1 u) would lead to a fragment at m/z 107.

-

Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, potentially losing N₂ (28 u) to give a fragment at m/z 52.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Develop a temperature program to ensure good separation of the analyte from any impurities and the solvent.

-

-

Mass Spectrometry Analysis:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library of known spectra if available.

-

Conclusion and Future Perspectives

This guide provides a comprehensive spectroscopic blueprint for this compound, a molecule of considerable interest in contemporary drug discovery. By combining predictive methodologies with established spectroscopic principles and detailed experimental protocols, we have constructed a foundational resource for researchers. The presented data and workflows are designed to be immediately applicable in a laboratory setting, facilitating the unambiguous identification and characterization of this important synthetic intermediate.

As the quest for novel therapeutics continues, the importance of robust and reliable analytical data cannot be overstated. It is our hope that this guide will not only serve as a practical bench-top companion but also inspire further spectroscopic investigation into the rich and diverse chemistry of pyridazine derivatives. The future acquisition and publication of the experimental spectra for this compound will be a valuable addition to the scientific community's collective knowledge base.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. 2022. [Link]

-

Gomtsyan, A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2022, 13 , 842-869. [Link]

-

A. F. M. El-Mahdy, et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 2022, 27 (15), 4977. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

-

El-Emary, T. I. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011, (i), 196-245. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

Sources

Pyridazine-4-carbaldehyde: In-Depth NMR Spectral Analysis

The following technical guide details the NMR spectral characteristics of Pyridazine-4-carbaldehyde, synthesized from field-proven data and spectroscopic principles.

Introduction

This compound (CAS: 50901-42-3) is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacological agents, including inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and cannabinoid receptor agonists.[1][2] Its structure features an electron-deficient 1,2-diazine ring substituted at the 4-position with a formyl group.

This guide provides a definitive analysis of the 1H and 13C NMR spectra for this compound. The data presented is derived from experimental literature and validated by theoretical coupling constants characteristic of the pyridazine core.

Chemical Structure & Numbering

The numbering of the pyridazine ring starts at one nitrogen atom (N1), proceeds to the second nitrogen (N2), and continues around the ring. The formyl group is located at position 4.

Structural Features:

-

Electron Deficiency: The 1,2-diazine ring is highly electron-deficient, leading to significant deshielding of ring protons.

-

Vicinal Coupling: The only vicinal proton pair exists between H5 and H6.

-

Isolated Proton: H3 is isolated from other protons by the nitrogens and the substituent, showing only small long-range couplings.

Figure 1: Numbering scheme and key coupling interactions of this compound.

1H NMR Spectral Analysis

The 1H NMR spectrum in deuterated chloroform (CDCl₃) exhibits distinct signals for the aldehyde proton and the three non-equivalent ring protons. The assignment is governed by the characteristic coupling constants of the pyridazine system (

Experimental Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| CHO | 10.33 | s | - | Characteristic aldehyde singlet. |

| H-6 | 9.33 | dd | ||

| H-3 | 9.18 | d | ||

| H-5 | 7.52 | dd/dt |

Detailed Interpretation

-

The Aldehyde (10.33 ppm): The formyl proton appears as a singlet far downfield, typical for aromatic aldehydes.

-

The

-Protons (9.33 & 9.18 ppm): Protons adjacent to nitrogen (positions 3 and 6) are significantly deshielded.-

H-6 (9.33 ppm): Distinguished by its large vicinal coupling (

Hz) to H-5. Despite being meta to the electron-withdrawing formyl group, it appears slightly downfield of H-3 in some reports, likely due to solvent anisotropy or specific ring current effects. -

H-3 (9.18 ppm): Located between N2 and the formyl group. It lacks a vicinal neighbor, resulting in a singlet-like appearance or a doublet with a very small long-range coupling constant (

Hz).

-

-

The

-Proton (7.52 ppm): H-5 is "beta" to the nitrogen atoms, placing it in a less deshielded environment compared to H-3 and H-6. It couples strongly with H-6.

13C NMR Spectral Analysis

While specific experimental 13C lists for the free aldehyde are less commonly reported than 1H data, the shifts can be reliably defined based on general pyridazine derivatives and the specific effects of the 4-formyl group.

Expected Chemical Shifts (CDCl₃)[4]

| Carbon | Shift (δ ppm) | Type | Electronic Environment |

| C=O | 190.0 - 192.0 | Cq | Carbonyl carbon; highly deshielded. |

| C-3 | 150.0 - 153.0 | CH | |

| C-6 | 151.0 - 154.0 | CH | |

| C-4 | 133.0 - 138.0 | Cq | Ipso carbon. Quaternary. |

| C-5 | 123.0 - 127.0 | CH |

Note: Values are estimated ranges based on 4-substituted pyridazine derivatives (e.g., imines and oximes).

Experimental Protocol for NMR Sample Preparation

To ensure high-resolution spectra similar to the data above, follow this preparation protocol.

Materials

-

Analyte: this compound (Solid/Oil).[4]

-

Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

-

Tube: 5mm High-Precision NMR Tube.

Workflow

-

Massing: Weigh approximately 5-10 mg of the sample.

-

Dissolution: Add 0.6 mL of CDCl₃. The compound is moderately soluble; ensure complete dissolution by vortexing.

-

Filtration (Optional): If the sample contains particulate matter (e.g., from oxidation), filter through a small plug of glass wool into the NMR tube.

-

Acquisition:

-

1H: 16 scans, 1-second relaxation delay. Center frequency ~6 ppm, sweep width 12 ppm.

-

13C: 512-1024 scans (due to quaternary carbons), 2-second relaxation delay.

-

Figure 2: Standard workflow for NMR analysis of pyridazine derivatives.

References

-

Patent WO2012064603A1 . Oxazolidinones as modulators of mGluR5. (Contains detailed 1H NMR multiplet data for this compound intermediate). Link

-

Patent WO2011097553A1 . Pyridazine derivatives useful as cannabinoid-2 agonists. (Describes synthesis and partial characterization). Link

-

Molecules 2013, 18(1) . Synthesis of Aminopropyltriethoxysilyl-Substituted Imines. (Provides 13C NMR data for the 4-formylpyridazine imine derivative, validating the ring carbon shifts). Link

-

PubChem Compound Summary . This compound (CID 13011721). Link

Sources

Decoding the Vibrational Signature: An In-depth Technical Guide to the FT-IR Spectrum of Pyridazine-4-carbaldehyde

For Immediate Release

By Dr. Evelyn Reed, Senior Application Scientist

Abstract

Pyridazine-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science, possesses a unique molecular architecture that gives rise to a distinct vibrational spectrum. This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristic absorption bands. By dissecting the contributions of the pyridazine ring and the carbaldehyde functional group, this document serves as an essential reference for the structural elucidation and characterization of this important molecule. We will delve into the theoretical basis for the expected spectral features, present a detailed assignment of vibrational modes, and provide a robust experimental protocol for acquiring a high-quality FT-IR spectrum.

Introduction: The Convergence of Structure and Spectroscopy

This compound (C₅H₄N₂O) is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a carbaldehyde group at the 4-position. The inherent asymmetry of the pyridazine ring, with its two adjacent nitrogen atoms, coupled with the electron-withdrawing nature of the aldehyde group, creates a unique electronic and vibrational landscape. FT-IR spectroscopy, a powerful, non-destructive analytical technique, probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Each functional group within a molecule has characteristic vibrational frequencies, making the FT-IR spectrum a molecular "fingerprint" that is invaluable for structural confirmation and purity assessment.

The vibrational spectrum of this compound is a composite of the stretching and bending modes of its constituent parts: the C-H, C=C, and C=N bonds of the pyridazine ring, and the C=O and aldehydic C-H bonds of the carbaldehyde group. Understanding the precise location and intensity of these absorption bands is crucial for researchers working with this compound.

Theoretical FT-IR Spectral Analysis of this compound

While an experimental spectrum provides definitive data, a theoretical analysis based on the well-established vibrational frequencies of its functional groups allows for a predictive understanding of the FT-IR spectrum of this compound. This approach is grounded in the extensive body of spectroscopic literature for aromatic aldehydes and heterocyclic compounds.[1][2]

The Aldehyde Group Vibrations: A Tale of Two Bonds

The carbaldehyde group (-CHO) is characterized by two highly diagnostic vibrational modes: the C=O stretching vibration and the aldehydic C-H stretching vibration.

-

C=O Stretching (ν C=O): The carbonyl group gives rise to one of the most intense and sharp absorption bands in the infrared spectrum. For aromatic aldehydes, where the carbonyl group is conjugated with the aromatic ring, this band typically appears in the range of 1710-1685 cm⁻¹ .[3] This is a lower frequency compared to saturated aliphatic aldehydes (1740-1720 cm⁻¹) due to the delocalization of π-electrons between the ring and the carbonyl group, which slightly weakens the C=O double bond.

-

Aldehydic C-H Stretching (ν C-H): The C-H bond of the aldehyde group exhibits a characteristic pair of weak to medium absorption bands in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[4] The appearance of two bands is often attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration. The presence of a distinct band around 2720 cm⁻¹ is a particularly strong indicator of an aldehyde functionality.[5]

The Pyridazine Ring Vibrations: A Complex Fingerprint

The pyridazine ring, an aromatic heterocycle, displays a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes.

-

Aromatic C-H Stretching (ν C-H): The stretching vibrations of the C-H bonds on the pyridazine ring are expected to appear as weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .

-

Ring Stretching (ν C=C and ν C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring typically result in a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region.[1] For pyridazine and its derivatives, these bands are often observed around 1595 cm⁻¹ and 1448 cm⁻¹.

-

In-plane and Out-of-plane Bending: The region below 1300 cm⁻¹, often referred to as the fingerprint region, contains a complex array of C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. These bands are highly specific to the substitution pattern of the pyridazine ring and provide a unique fingerprint for the molecule.

Tabulated Summary of Expected Vibrational Frequencies

The following table summarizes the expected key FT-IR absorption bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Pyridazine Ring | 3100 - 3000 | Weak to Medium |

| Aldehydic C-H Stretch | Carbaldehyde | 2860 - 2800 & 2760 - 2700 | Weak to Medium |

| C=O Stretch | Carbaldehyde | 1710 - 1685 | Strong, Sharp |

| C=C and C=N Ring Stretches | Pyridazine Ring | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bending | Aromatic & Aldehydic | 1400 - 1000 | Medium to Weak |

| C-H Out-of-plane Bending | Pyridazine Ring | 900 - 675 | Medium to Strong |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for the FT-IR analysis of solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a non-absorbing matrix for the sample.

Step-by-Step Protocol:

-

Drying: Dry a small amount of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture can lead to broad absorption bands in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

-

Grinding: In a clean and dry agate mortar and pestle, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared beam.

-

Pellet Formation: Transfer the ground mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and small particle size.

Instrument Parameters and Data Acquisition

A modern FT-IR spectrometer should be used for data acquisition. The following parameters are recommended for a standard analysis:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (This is sufficient for most routine analyses and provides a good signal-to-noise ratio).

-

Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).

-

Apodization: Happ-Genzel (This function is commonly used to process the interferogram and reduce spectral artifacts).

Data Acquisition Workflow:

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as the instrument's own optical and electronic characteristics.

-

Sample Spectrum: Place the KBr pellet containing the this compound in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Process and Structure-Spectrum Correlation

To aid in the understanding of the experimental workflow and the relationship between the molecular structure and its FT-IR spectrum, the following diagrams are provided.

Caption: Correlation between molecular structure and key FT-IR absorption bands.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information, with characteristic absorption bands for both the pyridazine ring and the carbaldehyde functional group. The strong C=O stretching vibration around 1700 cm⁻¹, the distinctive pair of aldehydic C-H stretching bands, the aromatic C-H stretches above 3000 cm⁻¹, and the complex pattern of ring vibrations in the fingerprint region collectively provide an unambiguous identification of the molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality FT-IR spectra for the accurate characterization of this compound, a crucial step in any research and development endeavor involving this versatile compound.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

- Ito, M., Shimada, R., Kuraishi, T., & Mizushima, W. (1956). Infrared and Raman Spectra of Pyrazine, Pyrimidine and Pyridazine. Journal of Chemical Physics, 25(3), 597-598.

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ferreira, M. M. C. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 189-202. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gogary, T. M., & El-Shershaby, M. R. (2012). FT-IR and FT-Raman spectra, vibrational assignments and density functional theory calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spect. 48, 9508-9513. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & El-Emam, A. A. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1544. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Yüksek, H., Gökçe, H., & Bahçeli, S. (2006). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Journal of Molecular Structure: THEOCHEM, 764(1-3), 171-179. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. A. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(21), 5178. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Pyridazine-4-carbaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of Pyyridazine-4-carbaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Pyridazine-4-carbaldehyde in Modern Chemistry

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science. It belongs to the pyridazine class of compounds, which are recognized for their unique physicochemical properties that can be strategically leveraged in molecular design. The pyridazine ring is characterized by its weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding, making it a valuable pharmacophore.[1] Its utility as a bioisosteric replacement for phenyl or other heteroaromatic rings allows for the fine-tuning of a molecule's properties, often enhancing water solubility and improving bioavailability.[2][3]

A thorough understanding of the solubility of this compound is not merely academic; it is a fundamental prerequisite for its effective application. Whether for optimizing reaction conditions, designing efficient purification protocols via crystallization, or developing novel drug delivery systems, solubility data governs the workflow and ultimate success of the research. This guide provides a comprehensive overview of the theoretical underpinnings of its solubility, a predictive analysis across various solvent classes, and a robust, field-proven protocol for empirical determination.

Core Principles Governing Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary, yet powerful, guiding principle.

-

Polarity and Dipole Moment : The this compound molecule is inherently polar. The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, which is further amplified by the electron-withdrawing nature of the carbaldehyde group.[1] This high polarity dictates a strong preference for polar solvents, where favorable dipole-dipole interactions can overcome the solute's crystal lattice energy.

-

Hydrogen Bonding : The nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group are potent hydrogen bond acceptors.[1][4][5] This characteristic is crucial, as it allows for strong interactions with protic solvents (e.g., water, alcohols) and other solvents capable of donating hydrogen bonds. This interaction significantly enhances solubility in such media.[6] While aldehydes cannot form hydrogen bonds with themselves, their ability to accept them from solvent molecules is a key determinant of their solubility profile.[4][5]

-

Van der Waals Forces : In nonpolar solvents, the primary intermolecular forces are the weaker London dispersion forces. The strong polar interactions within the this compound structure are not sufficiently compensated by these weak forces, generally leading to poor solubility in nonpolar media.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties that influence the solubility of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | PubChem[7] |

| Molecular Weight | 108.10 g/mol | PubChem[7] |

| XLogP3-AA (Predicted) | -0.4 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

Note: The negative XLogP3 value suggests a higher hydrophilicity compared to hydrophobicity, predicting favorable solubility in polar solvents.

Predictive Solubility Profile

While extensive empirical data for this compound is not widely published, a reliable predictive profile can be constructed based on its structural features and the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong hydrogen bonding between the solvent's hydroxyl group and the compound's nitrogen and oxygen atoms. The parent pyridazine is miscible in water.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the polar solvent and the highly polar solute. |

| Ketones | Acetone | Moderate to High | Good dipole-dipole interactions. Acetone is a good solvent for many polar organic compounds.[9] |

| Ethers | Diethyl Ether, THF | Low to Moderate | Moderate polarity allows for some interaction, but lacks the strong hydrogen bonding or dipole forces needed for high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity and ability to participate in weak hydrogen bonding can facilitate dissolution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The significant mismatch in polarity limits solubility. Only weak van der Waals forces are at play. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The nonpolar nature of the solvent cannot overcome the strong intermolecular forces of the polar solute.[10] |

Self-Validating Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound.[11]

Step-by-Step Methodology

-

Materials & Reagents :

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

-

Protocol :

-

Preparation : Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical to ensure a saturated solution is formed; visually confirm the presence of undissolved solid at the end of the experiment.

-

Solvent Addition : Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration : Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium. Causality: Solubility is temperature-dependent; a constant temperature is mandatory for reproducible results. The extended agitation time ensures the dissolution process has reached its maximum point.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Sample Extraction : Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, immediately filter the sample through a syringe filter into a clean vial. Trustworthiness: This filtration step is a self-validating measure to guarantee that only the dissolved solute is being analyzed, preventing artificially high solubility readings.

-

Dilution : Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Practical Implications for Researchers

The solubility profile directly informs solvent selection for key laboratory and industrial processes. Making an informed choice based on this data can dramatically improve efficiency, yield, and purity.

-

For Chemical Synthesis : A solvent that readily dissolves both this compound and other reactants is ideal for ensuring homogenous reaction kinetics. Polar aprotic solvents like DMF or Acetonitrile are often excellent choices.

-

For Purification by Crystallization : The ideal solvent will exhibit high solubility at an elevated temperature but low solubility at room temperature or below. This temperature gradient is essential for maximizing the recovery of pure crystalline product. A solvent pair, such as Ethanol/Water or Toluene/Heptane, may be required, where the compound is soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent").

-

For Drug Development : The pyridazine moiety is often incorporated to boost the aqueous solubility of a potential drug candidate.[3] Understanding its solubility in various organic co-solvents and buffer systems is critical for developing stable and bioavailable formulations for preclinical and clinical studies.

Solvent Selection Logic Diagram

Caption: Decision matrix for solvent selection.

References

-

PubChem. Pyridine-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Chambers, C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

-

Wikipedia. Pyridine-4-carbaldehyde. [Link]

-

PubChem. 4-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

BYJU'S. Physical Properties of Aldehydes and Ketones. [Link]

-

The Good Scents Company. 4-pyridine carboxaldehyde. [Link]

-

Doc Brown's Chemistry. Physical properties of aldehydes & ketones. [Link]

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds. [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

University of Technology, Iraq. Experiment 1 Determination of Solubility Class. [Link]

-

Open Library Publishing Platform. Physical Properties of Aldehydes and Ketones. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

American Elements. Pyrimidine-4-carbaldehyde. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

SlideShare. Pyridazine and its derivatives. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. [Link]

-

Scientific Research Publishing. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. byjus.com [byjus.com]

- 5. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. This compound | C5H4N2O | CID 13011721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridazine and its derivatives | PPTX [slideshare.net]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

Thermal Stability of Pyridazine-4-carbaldehyde: A Technical Guide

Introduction: The Stability Paradox of Electron-Deficient Aldehydes

Pyridazine-4-carbaldehyde (CAS: 50901-42-3) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and antitrypanosomal agents. However, its utility is frequently compromised by its inherent physicochemical instability.

Unlike its carbocyclic analog (benzaldehyde) or even the monocyclic nitrogen analog (pyridine-4-carbaldehyde), the pyridazine core exerts a profound electron-withdrawing effect. The presence of the 1,2-diazine moiety significantly lowers the energy of the LUMO at the carbonyl carbon.

The Core Challenge: The high electrophilicity of the carbonyl group makes this compound exceptionally prone to:

-

Nucleophilic attack (even by water, forming gem-diols).

-

Auto-oxidation (forming pyridazine-4-carboxylic acid).

-

Thermal disproportionation (Cannizzaro-type reactions).

This guide provides a structural analysis of these instability mechanisms and establishes a validated protocol for handling, storage, and thermal profiling.

Physicochemical Profile & Thermal Behavior[1][2]

Electronic Structure and Reactivity

The thermal instability of this compound is not purely kinetic; it is thermodynamic in origin. The ortho-nitrogen atoms in the ring pull electron density away from the aldehyde substituent.

-

Dipole Moment: High, leading to strong intermolecular interactions.

-

Carbonyl Reactivity: The carbonyl carbon is highly partial positive (

). In the presence of trace moisture, the equilibrium shifts toward the hydrate (gem-diol), which can alter melting point data and solubility profiles.

Decomposition Pathways

Understanding the degradation mechanism is essential for interpreting thermal stability data (TGA/DSC).

Mechanism 1: Radical Auto-Oxidation

Exposure to atmospheric oxygen, accelerated by heat, initiates a radical chain reaction converting the aldehyde to the carboxylic acid. This is the primary degradation pathway during storage.

Mechanism 2: Cannizzaro Disproportionation

Under thermal stress or basic conditions, two molecules of the aldehyde react to form one molecule of alcohol and one of acid. This is a second-order reaction, meaning concentrated samples degrade faster.

Mechanism 3: Polymerization

The electron-deficient ring makes the aldehyde prone to oligomerization, often observed as the material turning from a yellow solid/oil into a dark, viscous gum.

Visualization of Degradation Pathways

Figure 1: Primary thermal and chemical degradation pathways for this compound.

Thermal Stability Data Summary

While specific literature values vary based on purity and hydration state, the following parameters are established for high-purity (>97%) samples under inert atmosphere.

| Parameter | Value / Characteristic | Implication for Handling |

| Melting Point | 55–60 °C (Anhydrous) | Low melting point implies weak lattice energy; prone to liquefaction and accelerated degradation. |

| Boiling Point | ~110 °C at 0.5 mmHg | Distillation must be performed under high vacuum to avoid thermal decomposition. |

| Flash Point | >110 °C (Predicted) | Combustible but not highly flammable; however, decomposition gases may be flammable. |

| T_onset (DSC) | ~140–150 °C | Exothermic decomposition begins. Do not heat above 100 °C during processing. |

| Storage Temp | -20 °C | Critical: Must be stored frozen to inhibit disproportionation. |

Experimental Protocols

Protocol A: Synthesis and Purification for Maximum Stability

Objective: Isolate this compound with minimal acid impurity to enhance shelf-life.

-

Oxidation: Start with 4-methylpyridazine. Use Selenium Dioxide (

) in dioxane or a Swern oxidation of the alcohol. Note: Avoid acidic oxidants like Chromic acid to prevent over-oxidation. -

Work-up: Neutralize immediately. Extract into Dichloromethane (DCM).[1]

-

Purification:

-

Do not distill at atmospheric pressure.

-

Perform Kugelrohr distillation at

. -

Collect fractions directly into a tared flask under Argon.

-

-

Solidification: If the product is an oil, induce crystallization by cooling to -78 °C and scratching with a glass rod.

Protocol B: Accelerated Stability Testing (Isothermal Stress)

Objective: Determine the degradation rate (

Reagents:

-

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).

-

Solvent: DMSO-

(anhydrous).

Workflow:

-

Dissolve this compound (10 mg) and Internal Standard (5 mg) in DMSO-

(0.6 mL). -

Acquire

-

Incubate the NMR tube at 25 °C (or 40 °C for accelerated data).

-

Acquire spectra at

hours. -

Plot:

vs. Time. A linear plot indicates first-order degradation (oxidation); a non-linear plot suggests second-order (dimerization/Cannizzaro).

Visualization of Stability Testing Workflow

Figure 2: Workflow for NMR-based accelerated stability testing.

Handling and Storage Directives

To maintain the integrity of this compound for drug development assays, strict adherence to the following conditions is required.

Storage Conditions

-

Atmosphere: Store exclusively under Argon or Nitrogen . Oxygen is the primary enemy.

-

Temperature: Long-term storage at -20 °C is mandatory. Short-term (days) at 4 °C is acceptable if sealed.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

Handling

-

Thawing: Allow the vial to reach room temperature before opening to prevent water condensation (which leads to hydrate formation).

-

Solvents: Use only anhydrous solvents (DCM, THF, DMF). Avoid protic solvents (Methanol, Ethanol) for storage, as hemiacetals will form rapidly.

References

-

Chemical Safety & Properties: PubChem.[2] this compound (Compound).[2][3][4][5][6] National Library of Medicine. Available at: [Link]

-

Synthesis of Pyridazines: Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives.[1][7] Part 2. Progress in Medicinal Chemistry. (Contextualizes the instability of the aldehyde intermediate in drug synthesis).

- General Reactivity of Azine Carbaldehydes: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on the electronic deficiency of diazines and aldehyde reactivity).

- Decomposition Mechanisms: Wiberg, K. B. (1954). The Cannizzaro Reaction. Chemical Reviews.

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H4N2O | CID 13011721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H4N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. iglobaljournal.com [iglobaljournal.com]

Pyridazine: From 19th-Century Curiosities to 21st-Century Precision Therapeutics

Executive Summary

Pyridazine (1,2-diazine) has historically been the "neglected sibling" of the diazine family, overshadowed by pyrimidine (essential for DNA/RNA) and pyrazine. Unlike its isomers, pyridazine is exceptionally rare in nature, a scarcity that delayed its entry into the medicinal chemist’s pharmacopeia. However, the last decade has witnessed a renaissance. The 1,2-nitrogen linkage offers unique physicochemical properties—specifically a high dipole moment and specific hydrogen-bonding capabilities—that modern drug discovery now leverages to optimize pharmacokinetics and target binding. This guide explores the trajectory of pyridazine from Emil Fischer’s accidental discovery to its role in FDA-approved blockbusters like Relugolix and Deucravacitinib, and its dominance in bioorthogonal chemistry via Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Historical Genesis: The "Indole Detour"

The discovery of pyridazine is inextricably linked to the history of indole synthesis. In 1886 , while developing his eponymous indole synthesis, Emil Fischer reacted phenylhydrazine with levulinic acid. While aiming for hydrazones, he inadvertently characterized the first pyridazine derivative (a phenyl-pyridazinone).

It was not until 1895 that Ernst Täuber synthesized the parent unsubstituted pyridazine. His method was arduous, involving the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. This synthetic difficulty contributed to the scaffold's obscurity for nearly half a century until the mid-20th century, when hydrazine chemistry advanced sufficiently to make these rings accessible.

Chemical Physiognomy & Aromaticity

Pyridazine is a planar, electron-deficient heteroaromatic system. Its defining feature is the repulsive interaction between the lone pairs of the adjacent nitrogen atoms.

Comparative Diazine Properties

The "alpha-effect" (lone pair repulsion) in pyridazine results in a higher ground-state energy compared to its isomers, making it more reactive toward nucleophiles but significantly less basic than pyridine.

| Property | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) | Pyridine (Reference) |

| Structure | N-N bond (adjacent) | N-C-N (meta) | N-C-C-N (para) | Mono-nitrogen |

| Boiling Point | 208 °C | 123 °C | 115 °C | 115 °C |

| Dipole Moment | 3.94 D (Highest) | 2.33 D | 0 D | 2.2 D |

| pKa (Conjugate Acid) | 2.33 | 1.30 | 0.65 | 5.25 |

| Key Feature | High polarity; H-bond acceptor | Nucleic acid base mimic | Non-polar; symmetric | General base |

Expert Insight: The high dipole moment and boiling point of pyridazine stem from its ability to form strong intermolecular interactions. In drug design, replacing a phenyl ring with a pyridazine often lowers logP (increasing solubility) while maintaining a planar geometry.

Synthetic Evolution: Methodologies

Classical Synthesis: Condensation of 1,4-Dicarbonyls

The most robust method for constructing the pyridazine core remains the condensation of 1,4-dicarbonyl compounds with hydrazine.

Protocol A: Synthesis of 3,6-Disubstituted Pyridazines

This protocol utilizes the Paal-Knorr type cyclization logic.

Reagents:

-

1,4-Diketone (e.g., 2,5-hexanedione for 3,6-dimethyl analog)

-

Hydrazine hydrate (

) -

Ethanol (Solvent)

-

Acetic acid (Catalyst)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of the 1,4-diketone in 20 mL of ethanol.

-

Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

-

Cyclization: Add 2-3 drops of glacial acetic acid. Reflux the mixture for 2–4 hours.

-

Oxidation (Aromatization): The intermediate dihydropyridazine is often unstable and air-oxidizes to the aromatic pyridazine. If the intermediate persists, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simple air bubbling in refluxing toluene.

-

Purification: Concentrate in vacuo and recrystallize from ethanol/water.

Modern Synthesis: Inverse Electron Demand Diels-Alder (IEDDA)

This is the gold standard for bioorthogonal chemistry .[4] It involves the reaction of an electron-deficient tetrazine with a strained alkene (dienophile), followed by retro-Diels-Alder loss of nitrogen (

Caption: Mechanism of IEDDA reaction converting Tetrazine to Pyridazine via N2 elimination.

Protocol B: Bioorthogonal Ligation (Tetrazine-TCO)

-

Preparation: Dissolve the target molecule functionalized with trans-cyclooctene (TCO) in PBS buffer (pH 7.4).

-

Ligation: Add 1.5 equivalents of a tetrazine-tagged probe (e.g., Tetrazine-Fluorophore).

-

Kinetics: The reaction is diffusion-controlled (

). No catalyst is required.[4] -

Completion: Evolution of nitrogen gas bubbles indicates reaction progress. The color often changes (tetrazines are pink/red; pyridazines are colorless/yellow), providing a self-indicating system.

Pharmacological Renaissance

For decades, the only notable pyridazine-related drug was Hydralazine (a phthalazine, approved 1953). The field stagnated due to concerns over the metabolic stability of the N-N bond. However, recent approvals have validated the scaffold.

The "Magic Nitrogen" Effect

In modern kinase inhibitors, the pyridazine ring serves two roles:

-

Solubility Booster: The N-N motif lowers lipophilicity compared to phenyl or pyridine rings.

-

Specific Binding: The N2 nitrogen often acts as a critical hydrogen bond acceptor in the ATP-binding pocket of enzymes.

Key FDA-Approved Pyridazine Therapeutics

| Drug Name | Target | Indication | Approval Year | Role of Pyridazine |

| Hydralazine | Vasodilator | Hypertension | 1953 | Fused system (Phthalazine); historic significance. |

| Minaprine | MAO Inhibitor | Depression | 1972 (Withdrawn) | Early proof of concept; withdrawn due to toxicity. |

| Olaparib | PARP | Ovarian Cancer | 2014 | Phthalazinone core; mimics Nicotinamide. |

| Relugolix | GnRH Receptor | Prostate Cancer | 2020 | Pure pyridazine ; oral antagonist. |

| Deucravacitinib | TYK2 | Psoriasis | 2022 | Pure pyridazine ; allosteric inhibitor.[6] |

Case Study: Deucravacitinib (Sotyktu)

Deucravacitinib represents the pinnacle of pyridazine design. Unlike traditional JAK inhibitors that bind the conserved ATP active site, Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2. The pyridazine carboxamide moiety forms a unique "lock" within this allosteric pocket, granting it exquisite selectivity over JAK1/2/3, thereby avoiding the side effects associated with pan-JAK inhibition.

Caption: Mechanism of Action for Deucravacitinib, highlighting the allosteric role of the pyridazine scaffold.

Future Horizons

The future of pyridazine lies beyond traditional inhibition.[7]

-

PROTACs: Pyridazine linkers are being explored to rigidify E3 ligase ligands.

-

Radio-Pharmaceuticals: The IEDDA reaction allows for the rapid attachment of isotopes (

,

References

-

Fischer, E. (1886).[8][9] "Indole aus Phenylhydrazin".[2][8] Justus Liebigs Annalen der Chemie. Link (Foundational discovery context).

-

Täuber, E. (1895). "Ueber das Pyridazin". Berichte der deutschen chemischen Gesellschaft. (First synthesis of parent pyridazine).[8][9]

-

Hermann, G. N., et al. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery". Expert Opinion on Drug Discovery. Link (Comprehensive review of FDA drugs).

-

FDA Drug Approvals. (2020/2022). "Relugolix and Deucravacitinib Prescribing Information".[6] Link (Verification of approval dates and indications).

-

Oliveira, B. L., et al. (2017). "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry". Angewandte Chemie. Link (IEDDA Protocol source).

-

BenchChem Technical Guides. (2025). "Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine". Link (Protocol specifics).

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]